2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Description
Contextualization of the Compound within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a prime example of a molecule that leverages the unique properties of multiple chemical motifs to create a structure of significant synthetic potential.
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation stems from its presence in a wide array of pharmacologically active compounds and its ability to engage in various biological interactions. researchgate.netglobalresearchonline.net Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. globalresearchonline.netglobalresearchonline.netnih.gov
The versatility of the pyrazole core allows for structural modifications that can fine-tune the pharmacological profile of a molecule. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the nitrogen atoms alters these properties, influencing how the molecule binds to its biological target. nih.gov Its synthetic accessibility and the diverse reactivity of its framework further enhance its utility in creating complex and potent therapeutic agents. globalresearchonline.netnih.gov A number of successful drugs incorporate the pyrazole moiety, demonstrating its importance in modern medicine. nih.govnih.gov
Table 2: Examples of Marketed Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Use | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | globalresearchonline.netnih.gov |
| Sildenafil | Erectile dysfunction treatment | nih.gov |
| Ruxolitinib | Anticancer | nih.govglobalresearchonline.net |
| Crizotinib | Anticancer | globalresearchonline.net |
| Lenacapavir | Antiviral (HIV) | nih.gov |
| Fomepizole | Antidote (methanol/ethylene glycol poisoning) | nih.gov |
| Tepoxalin | Anti-inflammatory (veterinary) | nih.gov |
| Sulfaphenazole | Antibacterial | globalresearchonline.net |
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. nih.govresearchgate.net Although sterically similar to a hydrogen atom, fluorine is the most electronegative element, and its introduction can profoundly alter a molecule's characteristics. researchgate.net
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic oxidation with fluorine can block this process, thereby increasing the drug's half-life. nih.govu-tokyo.ac.jp
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross cell membranes. nih.govsci-hub.st
Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, affecting how the molecule interacts with its protein target. u-tokyo.ac.jpresearchgate.net This can lead to enhanced binding affinity and potency. nih.govresearchgate.net
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through dipole-dipole interactions and hyperconjugation, which can pre-organize it for optimal binding to a receptor. researchgate.net
Table 3: Key Effects of Fluorine Substitution in Drug Design
| Property Affected | General Outcome of Fluorination | Reference(s) |
|---|---|---|
| Metabolic Stability | Increased by blocking oxidative sites. | nih.govu-tokyo.ac.jp |
| Lipophilicity | Generally increased, aiding membrane permeation. | nih.govsci-hub.st |
| Acidity (pKa) | Acidity of neighboring groups is typically increased. | u-tokyo.ac.jpsci-hub.stresearchgate.net |
| Basicity | Basicity of nearby functional groups is decreased. | sci-hub.st |
| Binding Affinity | Often enhanced due to altered electronic and conformational properties. | nih.govresearchgate.net |
The design of hybrid molecules that combine a pyrazole ring with a substituted benzaldehyde (B42025) is a strategic approach in medicinal chemistry. The benzaldehyde portion serves as a versatile chemical handle for synthesizing more complex structures. nih.govcymitquimica.com A common synthetic route involves the condensation of the aldehyde group with various amines or active methylene (B1212753) compounds to form Schiff bases or chalcones, respectively. nih.govresearchgate.net These intermediates can then undergo further reactions, such as cyclization, to generate a diverse library of new heterocyclic compounds. nih.govresearchgate.net
The rational design of these hybrids aims to merge the established pharmacological benefits of the pyrazole scaffold with the modulating effects of the substituents on the phenyl ring. nih.gov By carefully selecting the substitution pattern on the benzaldehyde, chemists can fine-tune the electronic and steric properties of the final molecule to optimize its interaction with a specific biological target. nih.govresearchgate.net
Current Landscape of Research on Pyrazole-Benzaldehyde Derivatives
Research into pyrazole-benzaldehyde derivatives is an active and productive area. Scientists have synthesized and evaluated numerous compounds based on this structural motif for a wide range of therapeutic applications. For instance, many studies focus on the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes, which are then used as key intermediates. researchgate.net These aldehydes are subsequently reacted to create derivatives with significant anti-inflammatory, analgesic, antimicrobial, and antitumor activities. researchgate.netresearchgate.netconsensus.app
Recent work has explored the synthesis of pyrazole-chalcone hybrids, which are created by reacting a pyrazole-containing ketone with a substituted benzaldehyde. researchgate.net Other research involves creating pyrazoline derivatives from chalcones that were themselves derived from a substituted benzaldehyde. researchgate.net These studies consistently demonstrate that the combination of the pyrazole nucleus with various substituted aromatic rings via a reactive linker derived from the aldehyde group is a fruitful strategy for discovering new bioactive molecules. nih.govmdpi.com
Academic and Research Significance of this compound
The academic and research significance of this compound lies primarily in its role as a specialized and valuable building block for organic synthesis. chemscene.comchemimpex.com Its structure is a carefully designed convergence of the three key motifs discussed: the pharmacologically privileged pyrazole ring, the property-modulating fluorine atom, and the synthetically versatile aldehyde group. cymitquimica.com
This compound is not typically an end-product but rather a key intermediate used in the multi-step synthesis of more complex target molecules. chemimpex.com Its commercial availability from various chemical suppliers indicates its utility and demand within the research community, particularly in drug discovery and materials science. chemscene.comklamar-reagent.com Researchers can leverage the aldehyde functionality for a variety of transformations to build novel molecular libraries. The presence of the 2-fluoro substituent is particularly strategic, as it is positioned to exert a strong electronic influence on both the aldehyde group and the pyrazole-phenyl linkage, potentially enhancing the biological activity and metabolic stability of the final products.
Overview of Research Methodology and Scope
This article was compiled through a comprehensive review of scientific literature and chemical databases. The methodology involved targeted searches for each structural component of the title compound—the pyrazole scaffold, fluorine substituents in medicinal chemistry, and pyrazole-benzaldehyde hybrids—to build a holistic understanding of its significance. The scope of this article is strictly confined to the chemical and research aspects of this compound as outlined. It focuses on contextualizing the compound's importance through an analysis of its constituent parts and the current research landscape for related derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBPPEHAPWSTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627131 | |
| Record name | 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-90-2 | |
| Record name | 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde
Transformations at the Benzaldehyde (B42025) Formyl Group
The aldehyde functionality is a cornerstone of organic synthesis, and in the context of 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, it serves as a gateway for numerous structural modifications.
Oxidative Transformations
The formyl group of an aromatic aldehyde is readily oxidized to a carboxylic acid. This transformation in this compound would yield 2-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid. This conversion is a fundamental reaction that enhances the functionality of the molecule, introducing a carboxylic acid group that can participate in amide bond formations, esterifications, and other reactions characteristic of this functional group. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. researchgate.netorganic-chemistry.org
Common methods for the oxidation of aromatic aldehydes are generally mild and efficient. For instance, reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options such as silver oxide (Ag₂O) are effective. Modern methods often utilize reagents like Oxone or are catalyzed by transition metals or organocatalysts to ensure high yields and selectivity under mild conditions. organic-chemistry.org An efficient method for electron-rich aromatic aldehydes involves using an aqueous basic hydrogen peroxide system. researchgate.net
Table 1: Representative Oxidative Agents for Aldehyde to Carboxylic Acid Transformation
| Oxidizing Agent/System | Conditions | Characteristics |
|---|---|---|
| Hydrogen Peroxide (H₂O₂)/Base | Aqueous or alcoholic solvent | Mild, suitable for electron-rich aldehydes. researchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent mixture | Mild, simple protocol, avoids heavy metals. organic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | Catalytic amounts with a co-oxidant (e.g., H₅IO₆) | Allows for catalytic use of chromium. organic-chemistry.org |
Reductive Transformations
Conversely, the formyl group can be reduced to a primary alcohol, yielding [2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups like esters or amides. researchgate.net The resulting benzyl (B1604629) alcohol derivative opens up further synthetic possibilities, such as ether formation or conversion to a leaving group for nucleophilic substitution reactions.
Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature |
Condensation Reactions for Scaffold Extension
The formyl group is an excellent electrophile for condensation reactions, which are pivotal for extending the molecular scaffold. These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond at the aldehyde carbon. A significant application of pyrazole-containing aldehydes is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are recognized for their structural similarity to purines and their wide range of biological activities. researchgate.netnih.govrsc.org
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov In this context, this compound can react with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This Knoevenagel-type condensation is a versatile method for creating more complex structures. Subsequent cyclization steps can then lead to the formation of fused ring systems. For instance, reaction with aminopyrazoles can lead directly to the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netresearchgate.net
Functionalization of the Pyrazole (B372694) Heterocycle
The pyrazole ring itself is a reactive entity, offering sites for further functionalization, which can modulate the electronic properties and biological activity of the entire molecule.
N-Substitution Reactions
N-alkylation of pyrazoles is a well-established method for introducing substituents onto the ring nitrogens. semanticscholar.orggoogle.com In this compound, the N1 position of the pyrazole is already substituted with the 2-fluoro-4-formylphenyl group. The remaining nitrogen atom (N2) possesses a lone pair of electrons and is generally considered pyridine-like. allresearchjournal.com While direct substitution at this N2 position is less common than at an N-H site, it can be influenced by the electronic nature of the pyrazole ring.
General methods for N-alkylation of pyrazoles often involve reacting the pyrazole with an alkyl halide in the presence of a base or using electrophiles like trichloroacetimidates under acidic catalysis. semanticscholar.org For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the outcome often governed by steric and electronic factors. semanticscholar.org The nucleophilic character of the pyrazole nitrogen is demonstrated in reactions where it displaces a leaving group on another heterocyclic ring, as seen in the synthesis of pyrazolylpyrimidines. nih.gov
Substituent Effects on Pyrazole Reactivity
The reactivity of the pyrazole ring in this compound is significantly influenced by the substituents on the phenyl ring. Both the fluorine atom and the benzaldehyde group are electron-withdrawing. olemiss.edu This has several consequences:
Reactivity towards Electrophiles: The reduced electron density deactivates the pyrazole ring towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, would likely be directed to specific positions based on the combined directing effects of the existing substituents.
Acidity: Electron-withdrawing groups on a pyrazole ring can lower the pKa of an N-H proton, making it more acidic. olemiss.edu While the N1 position is already substituted in the title compound, this effect is a general principle for substituted pyrazoles.
Nucleophilicity: The electron-withdrawing substituents decrease the nucleophilicity of the N2 nitrogen atom. nih.govmdpi.com This can affect the rate and feasibility of reactions such as N-alkylation or coordination to metal centers.
Conversely, the pyrazole ring, being an electron-rich heterocycle, also influences the properties of the attached phenyl ring, though this effect is modulated by the strong withdrawing nature of the fluorine and formyl groups. orientjchem.org
Modifications on the Fluoro-Substituted Phenyl Ring
The phenyl ring of this compound is adorned with three distinct substituents: a fluorine atom, a 1H-pyrazol-1-yl group, and a formyl (aldehyde) group. The electronic properties of these groups govern the feasibility and regioselectivity of substitution reactions on the aromatic core.
The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic aromatic substitution. Conversely, the pyrazolyl group and the aldehyde group are also deactivating due to their electron-withdrawing nature. Specifically, the aldehyde group is a meta-director for electrophilic substitutions, while the pyrazolyl group's directing influence is also generally meta to its position on the phenyl ring.
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom serves as a good leaving group. The reaction is further facilitated by the presence of the electron-withdrawing aldehyde group at the para position and the pyrazolyl group at the ortho position, which stabilize the intermediate Meisenheimer complex.
Introduction of Additional Substituents
The introduction of new functional groups onto the fluoro-substituted phenyl ring of this compound is a strategic approach to modulate its physicochemical and biological properties. Both electrophilic and nucleophilic substitution reactions can be envisioned, with the regiochemical outcome being a critical consideration.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by various nucleophiles is a primary pathway for derivatization. The strong electron-withdrawing character of the para-aldehyde and ortho-pyrazolyl groups significantly activates the C-F bond towards nucleophilic attack. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce new functionalities at the 2-position of the benzaldehyde ring.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Potential Product |
| Ammonia | 2-Amino-4-(1H-pyrazol-1-yl)benzaldehyde |
| Methanol/Sodium Methoxide | 2-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde |
| Ethanethiol/Sodium Ethanethiolate | 2-(Ethylthio)-4-(1H-pyrazol-1-yl)benzaldehyde |
This table represents theoretically plausible reactions based on general principles of SNAr on activated fluoroarenes. Specific experimental conditions would need to be optimized.
Electrophilic Aromatic Substitution: Due to the cumulative deactivating effect of the existing substituents, electrophilic aromatic substitution on the phenyl ring of this compound is expected to be challenging and require harsh reaction conditions. If substitution were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. The aldehyde group strongly directs to the meta position (position 5), while the pyrazolyl group also favors the meta position relative to itself (position 5). The fluorine atom is an ortho, para-director, but its activating effect is weak. Therefore, electrophilic attack would most likely occur at the C5 position, which is meta to both the aldehyde and pyrazolyl groups.
Rational Design and Synthesis of Novel Analogs and Hybrid Structures
The unique structural features of this compound make it an attractive scaffold for the rational design and synthesis of novel analogs and hybrid molecules with potential applications in medicinal chemistry and materials science. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.
The synthesis of such novel structures often involves multi-step sequences, where the aldehyde group is transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, the aldehyde can undergo reactions like Knoevenagel condensation, Wittig reactions, or reductive amination to append various moieties.
Research has focused on creating hybrid molecules that combine the pyrazole-phenyl-aldehyde core with other pharmacologically relevant heterocycles. nih.govacs.org For example, pyrazole-based carbaldehydes are utilized in the synthesis of benzimidazole-tethered pyrazoles and pyrazole-chalcone conjugates, which have been investigated for their biological activities. mdpi.com
Table 2: Examples of Reactions for the Synthesis of Analogs from this compound
| Reaction Type | Reagent(s) | Resulting Functional Group/Structure |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((2-fluoro-4-(1H-pyrazol-1-yl)phenyl)methylene)malononitrile |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Ethyl 3-(2-fluoro-4-(1H-pyrazol-1-yl)phenyl)acrylate |
| Reductive Amination | Benzylamine, Sodium borohydride | N-((2-fluoro-4-(1H-pyrazol-1-yl)phenyl)methyl)benzenamine |
| Aldol Condensation | Acetone, NaOH | 4-(2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)-3-buten-2-one |
This table illustrates potential synthetic transformations of the aldehyde group to generate diverse analogs. The specific products would depend on the chosen reagents and reaction conditions.
The design of these novel analogs and hybrids is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets. nih.govmdpi.com This rational approach allows for the targeted synthesis of compounds with potentially enhanced efficacy and selectivity. The synthesis of pyrazole-triazole hybrids and pyrazole benzimidazolone derivatives are other examples of creating complex molecules from pyrazole precursors for various biological evaluations. beilstein-journals.orgmdpi.com
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms in the structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aldehyde proton, the three protons on the pyrazole (B372694) ring, and the three protons on the substituted benzene (B151609) ring.
The aldehyde proton (CHO) typically appears as a singlet in the downfield region, usually between δ 9.8 and 10.4 ppm. chemicalbook.com The protons of the pyrazole ring exhibit characteristic chemical shifts: the proton at the C4 position usually appears as a triplet around δ 6.5 ppm, while the protons at the C3 and C5 positions appear as doublets around δ 7.7 and 8.2 ppm, respectively. The aromatic protons on the fluorobenzaldehyde ring are influenced by the electron-withdrawing aldehyde group and the pyrazolyl substituent, as well as the coupling to the fluorine atom. Their signals are expected in the δ 7.5-8.0 ppm range, with splitting patterns dictated by proton-proton and proton-fluorine coupling. chemicalbook.comrkmmanr.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.4 | Singlet (s) | Highly deshielded proton. chemicalbook.com |
| Pyrazole H-5 | ~8.2 | Doublet (d) | |
| Pyrazole H-3 | ~7.7 | Doublet (d) | |
| Benzene Ring Protons | 7.5 - 8.0 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |
| Pyrazole H-4 | ~6.5 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (δ 185-195 ppm). spectrabase.com The carbon atom attached to the fluorine (C2) will appear as a doublet due to C-F coupling, with a large coupling constant (¹JCF). The other aromatic carbons and the pyrazole carbons will resonate in the typical range of δ 110-165 ppm. spectrabase.comrsc.org The chemical shifts are influenced by the electronic effects of the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 185 - 195 | Most deshielded carbon. spectrabase.com |
| Aromatic C-F | 160 - 165 | Large ¹JCF coupling constant expected. |
| Aromatic C-N | 145 - 150 | |
| Pyrazole C-5 | ~142 | |
| Pyrazole C-3 | ~130 | |
| Aromatic C-H & C-CHO | 115 - 135 | Multiple signals expected. |
| Pyrazole C-4 | ~110 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
For complex molecules or to confirm assignments, 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the coupled protons on the pyrazole ring and on the benzene ring, helping to trace the proton-proton networks.
HMQC (Heteronuclear Multiple Quantum Coherence) : This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign which proton is attached to which carbon.
The use of these techniques is standard practice in the structural elucidation of novel pyrazole derivatives. researchgate.net
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Specific Characterization
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterization. wikipedia.org Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides clean spectra with a wide chemical shift range, minimizing signal overlap. wikipedia.orgicpms.cz
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene ring. spectrabase.com The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to nearby protons (³JHF and ⁴JHF), which can appear as a complex multiplet. Proton-decoupled ¹⁹F NMR experiments can simplify this to a singlet, confirming the presence of a single fluorine environment. nih.gov This technique is particularly valuable for confirming the purity and identity of fluorinated pharmaceuticals and intermediates. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₀H₇FN₂O, corresponding to a monoisotopic mass of approximately 190.05 g/mol . chemscene.comepa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 190. The fragmentation pattern can be predicted based on the structure and by analogy to similar compounds like benzaldehyde (B42025). docbrown.infonist.gov Key fragmentation pathways would likely include:
Loss of a hydrogen atom from the aldehyde to give a stable acylium ion at m/z 189 ([M-H]⁺). docbrown.info
Loss of the formyl radical (•CHO) to give the [M-CHO]⁺ ion at m/z 161.
Fragmentation of the pyrazole ring or cleavage of the bond between the phenyl ring and the pyrazole nitrogen.
The ion at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment in the mass spectra of benzene derivatives. docbrown.info
Liquid Chromatography-Mass Spectrometry (LC-MS) is also a common technique for analyzing such derivatives, often showing the protonated molecular ion [M+H]⁺ at m/z 191. rkmmanr.orgresearchgate.net
| m/z Value | Proposed Fragment Ion | Formula |
| 190 | Molecular Ion [M]⁺ | [C₁₀H₇FN₂O]⁺ |
| 189 | [M-H]⁺ | [C₁₀H₆FN₂O]⁺ |
| 161 | [M-CHO]⁺ | [C₉H₆FN₂]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. researchgate.net The spectra of this compound and its derivatives show several key absorption bands. rkmmanr.org
Aldehyde Group : A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1680-1710 cm⁻¹. rkmmanr.org The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700 and 2900 cm⁻¹.
Aromatic Ring : C=C stretching vibrations within the benzene and pyrazole rings are observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.
C-F Bond : The C-F stretching vibration gives rise to a strong band typically found in the 1200-1300 cm⁻¹ range.
Pyrazole Ring : Vibrations associated with the C=N bond of the pyrazole ring are also expected in the fingerprint region. rkmmanr.org
These vibrational data are crucial for confirming the presence of the key functional groups that define the molecule's structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1680 - 1710 | Strong |
| Aldehyde | C-H Stretch | 2700 - 2900 | Weak |
| Aromatic/Pyrazole | C-H Stretch | > 3000 | Medium-Weak |
| Aromatic/Pyrazole | C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |
| Fluoroaromatic | C-F Stretch | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture
For a compound like this compound, a crystallographic analysis would reveal the planarity of the benzaldehyde and pyrazole rings, the torsion angles between these rings, and the specific arrangement of the fluorine and carbonyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of the molecules in the crystal lattice.
Despite the utility of this technique, a comprehensive search of crystallographic databases has not yielded a published crystal structure for this compound. Therefore, specific data on its unit cell parameters, space group, and atomic coordinates are not available.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Empirical Formula | C₁₀H₇FN₂O |
| Formula Weight | 190.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic study. No experimental data has been found in the public domain for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity. The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products.
For this compound, with the chemical formula C₁₀H₇FN₂O, the theoretical elemental composition can be calculated. Experimental determination of these values would serve to confirm the identity and purity of a synthesized batch.
A thorough review of the scientific literature did not reveal any published experimental data from the elemental analysis of this compound.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Theoretical % | Experimental % |
| Carbon | C | 12.01 | 63.16 | Data not available |
| Hydrogen | H | 1.01 | 3.71 | Data not available |
| Fluorine | F | 19.00 | 9.99 | Data not available |
| Nitrogen | N | 14.01 | 14.73 | Data not available |
| Oxygen | O | 16.00 | 8.41 | Data not available |
Note: The theoretical percentages are calculated based on the empirical formula. No experimental data has been found in the public domain for this specific compound.
Computational Chemistry and in Silico Investigations of 2 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov This method is instrumental in predicting a wide array of properties, from molecular geometry to reactivity indices.
Table 1: Representative Optimized Geometrical Parameters for a Pyrazole (B372694) Derivative (Hypothetical Data for Illustration)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (pyrazole) | 1.35 | - | - |
| N-N (pyrazole) | 1.34 | - | - |
| C-C (phenyl) | 1.39 | - | - |
| C-F | 1.36 | - | - |
| C=O | 1.22 | - | - |
| C-C-N (phenyl-pyrazole) | - | 120.5 | - |
This table presents hypothetical data based on typical values for similar structures to illustrate the output of a geometry optimization calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.ar For pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their electronic behavior. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
This table contains example values to demonstrate the results of an FMO analysis.
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
Chemical Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)
These parameters are valuable in comparing the reactivity of different compounds. irjweb.com
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the precise identification of atoms that are most susceptible to attack, which is crucial for understanding reaction mechanisms. irjweb.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. uni-muenchen.denih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of intramolecular charge transfer and hyperconjugative interactions. ijnc.ir For 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the pyrazole and benzaldehyde (B42025) moieties. This information is key to understanding the molecule's stability and electronic communication between its different parts. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactive behavior. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring, making them potential sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds. shd-pub.org.rsnih.gov
For this compound, a QSAR study would typically be part of a broader investigation of a series of related pyrazole derivatives. nih.gov The process involves:
Data Set Preparation: A series of pyrazole compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound is not available, studies on other pyrazole series have successfully identified descriptors related to their biological activities, which could guide the design of more potent analogues. shd-pub.org.rsnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method simulates the binding process, allowing researchers to understand how a molecule like this compound might interact with a specific receptor's active site. The process involves preparing the ligand and protein structures, selecting and validating a suitable docking algorithm, and analyzing the resulting binding modes and affinities.
Accurate molecular docking simulations begin with meticulous preparation of both the protein (receptor) and the ligand. wisdomlib.org
Protein Preparation: The three-dimensional crystal structure of a target protein is typically obtained from a repository like the Protein Data Bank (PDB). ijpbs.com Standard preparation involves several key steps:
Removal of all non-essential molecules from the PDB file, such as water molecules, co-factors, and any co-crystallized ligands. nih.govresearchgate.net
Addition of polar hydrogen atoms, as they are crucial for forming hydrogen bonds. nih.gov
Assignment of partial charges to the protein atoms. Common charge sets include Kollman charges, which are often applied using software tools like AutoDock Tools. ijpbs.comnih.gov
If the protein structure has missing loops or residues, these may be built using homology modeling or loop refinement software to ensure a complete and accurate model. researchgate.net
Ligand Preparation: The ligand, this compound, must also be prepared for docking. This process ensures its structure is energetically favorable and correctly formatted for the simulation software. wisdomlib.org
The 2D structure of the ligand is drawn using chemical drawing software, such as ChemDraw. nih.gov
This 2D structure is then converted into a 3D conformation. nih.gov
Energy minimization is performed on the 3D structure using a force field to obtain a low-energy, stable conformation. nih.govresearchgate.net This step is critical as the docking results can be distorted if the ligand is not properly optimized. researchgate.net Software tools like the PRODRG server or modules within programs like Chimera can be used for this purpose. nih.govucsf.edu
Finally, the ligand's rotatable bonds are defined, and appropriate atomic charges (e.g., Gasteiger charges) are assigned. nih.gov
The choice of docking software is critical for reliable predictions. Programs like AutoDock, AutoDock Vina, and Glide (Schrödinger) are widely used for their robust algorithms. nih.govresearchgate.netnih.gov AutoDock, for instance, often employs a Lamarckian genetic algorithm to explore a wide range of possible ligand conformations and orientations within the protein's active site. nih.govnih.gov
To ensure the chosen docking protocol is accurate for a specific protein target, it must be validated. A standard validation method is redocking . nih.gov
A protein structure with a known, co-crystallized ligand is selected.
The native ligand is extracted from the protein's binding site.
The extracted ligand is then docked back into the same binding site using the selected algorithm and parameters. nih.gov
The accuracy of the redocking process is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose of the ligand and its original, experimentally determined crystallographic pose. researchgate.netresearchgate.net A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which suggests the docking protocol can accurately reproduce the experimental binding mode. nih.govresearchgate.net This validation provides confidence that the subsequent docking of new ligands, such as this compound, will yield reliable results.
Following a validated docking procedure, the interaction of this compound with its potential target can be analyzed. This involves examining the predicted binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.
Binding Affinity: The docking algorithm calculates a score, often expressed as binding energy (in kcal/mol or kJ/mol), which estimates the binding affinity. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. While this score is a valuable metric for comparing different ligands, it is a relative value and not an absolute measure of binding goodness. researchgate.net
Interaction Modes: Visualization software, such as BIOVIA Discovery Studio or PyMOL, is used to inspect the docked pose. nih.govijpbs.com This analysis reveals key non-covalent interactions:
Hydrogen Bonding: The pyrazole ring of the ligand contains both a hydrogen bond donor (the N-1 atom) and a hydrogen bond acceptor (the N-2 atom), making it capable of forming critical hydrogen bonds with amino acid residues in the active site. nih.gov The aldehyde group also provides a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic rings (both phenyl and pyrazole) can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein, which are crucial for anchoring the ligand in the binding pocket. nih.gov
The table below shows representative binding affinities and interactions for various pyrazole derivatives docked against different protein targets, illustrating the types of results obtained from such analyses.
| Compound Class | Protein Target (PDB ID) | Binding Energy | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|---|
| Pyrazole-carboxamide | hCA I | -6.94 kcal/mol | HIS94, HIS96, HIS119, THR199, THR200 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Pyrazole-carboxamide | hCA II | -7.31 kcal/mol | HIS94, HIS96, HIS119, THR199, THR200 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Pyrazole Derivative | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not Specified | Hydrogen Bonding, vdW | nih.gov |
| Pyrazole Derivative | Aurora A (2W1G) | -8.57 kJ/mol | Not Specified | Hydrogen Bonding, vdW | nih.gov |
| Pyrazole Derivative | CDK2 (2VTO) | -10.35 kJ/mol | ILE10, LYS20, LYS89, ASP145 | Hydrogen Bonding | nih.gov |
| Pyrazole-benzimidazolone | HPPD (6J36) | Not Specified | GLN307, ASN423, PHE392 | Hydrogen Bonding, Hydrophobic | biointerfaceresearch.com |
For a novel compound like this compound, computational methods can help identify its most likely biological targets. One approach is reverse docking, where the ligand is screened against a large library of protein structures. researchgate.net Another method involves using pharmacophore-based servers like PharmMapper, which can identify potential targets by matching the ligand's chemical features to a database of known pharmacophores. researchgate.net
Studies on pyrazole-containing compounds have identified a wide range of potential protein targets, highlighting the scaffold's versatility. rsc.org These include:
Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are often implicated in cancer. nih.govnih.gov
Carbonic Anhydrases (CAs): Enzymes involved in various physiological processes. nih.gov
Heat Shock Protein 90α (Hsp90α): A chaperone protein that is a target in cancer therapy. researchgate.net
Enzymes in Neurodegenerative Disorders: Including Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). acs.org
Once a potential target is identified computationally, its validity must be confirmed through experimental assays. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Fluorescence Thermal Shift Assays (FTSAs) can provide direct evidence of binding between the compound and the identified protein target. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. rsc.orgplos.org An MD simulation, often run for durations like 100 nanoseconds, models the movements and interactions of every atom in the ligand-protein system. researchgate.netnih.gov
This technique is crucial for assessing the stability of the docked conformation. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation time. A stable RMSD plot for both indicates that the system has reached equilibrium and the ligand remains securely bound in the active site without significant deviation. rsc.orgnih.gov
Root Mean Square Fluctuation (RMSF): This analysis measures the fluctuation of individual amino acid residues. It can reveal which parts of the protein are flexible and which are stabilized upon ligand binding. High fluctuations in loop regions are common, while residues in the binding site interacting with the ligand are expected to show lower fluctuations, indicating a stable interaction. researchgate.netrsc.org
By simulating the dynamic behavior of the this compound-protein complex, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more complete and realistic understanding of the binding event. nih.gov
Exploration of Pharmacological Potential Through in Vitro Biological Assays for 2 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde and Analogs
Investigations into Enzyme Inhibition Mechanisms
The unique structural features of 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, characterized by a fluorinated phenyl ring substituted with a pyrazole (B372694) moiety and an aldehyde group, provide a template for the design of specific enzyme inhibitors. The following subsections detail the inhibitory activities of this compound and its analogs against various classes of enzymes.
Kinase Inhibition (e.g., Protein Kinases, Aurora Kinases, JAK, COX-2)
While direct inhibitory data for this compound against a broad spectrum of kinases is not extensively documented in publicly available research, its structural motifs are present in compounds that exhibit significant kinase inhibition. The pyrazole and substituted phenyl rings are common features in many kinase inhibitors.
Research into analogs has revealed potent inhibitory activity. For instance, a series of 2-(1H-pyrazol-1-yl)pyridines, which share the pyrazolyl-aromatic core, were identified as inhibitors of ALK5 kinase (TGFβ receptor I kinase). One compound from this series, PF-03671148, demonstrated an IC50 value of 13 nM against ALK5. google.com This suggests that the pyrazolyl-aromatic scaffold is a viable starting point for designing kinase inhibitors.
Furthermore, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, which feature a pyrazole ring, have been developed as potent CDK2 inhibitors. One such compound exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM, highlighting the potential of pyrazole-containing scaffolds in targeting cyclin-dependent kinases. researchgate.net
Table 1: Kinase Inhibition by Analogs of this compound
| Compound/Analog Class | Target Kinase | Inhibition Metric (IC50/Ki) |
|---|---|---|
| PF-03671148 (2-(1H-pyrazol-1-yl)pyridine analog) | ALK5 | 13 nM (IC50) google.com |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. ambeed.comgoogle.com The inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell proliferation. ambeed.com
While direct experimental data on the DHFR inhibitory activity of this compound is not prominent in published studies, the core structures are related to known classes of DHFR inhibitors. Many DHFR inhibitors are heterocyclic compounds, and pyrimidine (B1678525) derivatives, in particular, are a well-known class of non-classical antifolates. nih.gov For example, trimethoprim, a potent bacterial DHFR inhibitor, features a diaminopyrimidine ring.
Research on propargyl-linked antifolates has shown that these compounds can potently inhibit human DHFR. Additionally, studies on Leishmania chagasi have identified 2,4-diaminopyrimidine (B92962) derivatives as low-micromolar inhibitors of both pteridine (B1203161) reductase 1 (PTR1) and DHFR-thymidylate synthase (DHFR-TS), with Ki values in the range of 0.28-3.00 µM for LcDHFR. Although these compounds are not direct analogs of this compound, they underscore the potential of pyrimidine and related nitrogen-containing heterocyclic systems to interact with the DHFR active site.
Further research is required to determine if the specific combination of the fluoro, pyrazole, and benzaldehyde (B42025) moieties in the title compound confers any significant DHFR inhibitory activity.
Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.
There is no specific data available for the glycosidase inhibitory activity of this compound. However, research into its analogs containing triazole and bis-hydrazone moieties has shown significant dual inhibition of both α-amylase and α-glucosidase. One study on a series of 1,2,4-triazole-bearing bis-hydrazone derivatives reported IC50 values ranging from 0.70 to 35.70 µM against α-amylase and 1.10 to 30.40 µM against α-glucosidase. Notably, some of these compounds were more potent than the standard drug, acarbose.
For example, a specific analog with a methyl group and di-chloro substitutions showed greater potency than acarbose. Another study on 1,2,4-triazole (B32235) derivatives highlighted compounds with superior inhibitory activity against α-amylase compared to acarbose. These findings suggest that the heterocyclic core, when appropriately substituted, can effectively interact with the active sites of these carbohydrate-hydrolyzing enzymes.
Table 2: Glycosidase Inhibition by Analogs of this compound
| Analog Class | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| 1,2,4-Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE10A, in particular, is a target for the treatment of neuropsychiatric disorders.
The 2-fluoro-4-(1H-pyrazol-1-yl)phenyl moiety is a key component of a highly potent and selective PDE10A inhibitor. The compound 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one, also known as TAK-063, has demonstrated exceptional inhibitory activity against PDE10A with an IC50 value of 0.30 nM. This compound exhibited over 15,000-fold selectivity for PDE10A compared to other PDE families.
Another analog, 2-{4-[-pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline ([18F]JNJ4151047), was also found to be a selective inhibitor of PDE10A with an IC50 of 0.5 nM for the rat enzyme. While these are more complex molecules than this compound itself, the presence of the fluorinated pyrazolylphenyl group is critical for their potent activity.
Table 3: PDE10A Inhibition by Analogs of this compound
| Compound | Target Enzyme | Inhibition Metric (IC50) |
|---|---|---|
| TAK-063 | PDE10A | 0.30 nM |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
While there is no direct evidence of this compound inhibiting AChE, related pyrazoline derivatives have been shown to be potent inhibitors of this enzyme. One study reported a series of 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoles, with one compound exhibiting a Ki of 0.13 µM, which was twice as potent as the reference drug tacrine. Another study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides found Ki values for AChE inhibition in the range of 22.7 to 109.1 nM.
These findings indicate that the pyrazole/pyrazoline scaffold is a promising framework for the development of novel AChE inhibitors. The specific contribution of the fluoro and aldehyde groups in the title compound to AChE inhibition remains to be elucidated through further experimental studies.
Table 4: Acetylcholinesterase Inhibition by Pyrazoline Analogs
| Analog Class | Inhibition Metric (Ki) |
|---|---|
| 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoles | 0.13 µM (for the most potent compound) |
Proteinase Enzyme Inhibition
Proteinases, or proteases, are enzymes that catalyze the breakdown of proteins and are essential for the life cycles of many pathogens, including viruses.
Assessment of Antimicrobial Activities
The antimicrobial efficacy of pyrazole-based compounds, including fluorinated analogs, has been evaluated against a range of pathogenic microorganisms. These studies are crucial in the search for new agents to combat infectious diseases.
Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)
Derivatives of pyrazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing superiority to ciprofloxacin (B1669076) in vitro against two Gram-positive and four Gram-negative bacterial strains. nih.gov The minimum bactericidal concentration (MBC) for one such derivative was found to be less than 1 μg/ml for most tested strains, with the exception of MRSA. nih.gov This particular compound was effective against Gram-negative bacteria such as E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov
Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have shown antibacterial activity with a minimum inhibitory concentration/minimum bactericidal concentration (MIC/MBC) spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov These hybrids were also effective against S. aureus and Klebsiella planticola with an IC50 value of 11.8 μM. nih.gov Hydrazide derivatives of pyrazole have also been found to be potent inhibitors of both Gram-positive and Gram-negative bacteria. nih.gov
A series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment displayed excellent in vitro antibacterial activity against phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values as low as 7.40 μg/mL and 5.44 μg/mL, respectively. nih.gov
While fluoro-substituted pyrazoles are known for a wide range of biological activities including antibacterial effects, a study on fluorinated 4,5-dihydro-1H-pyrazole derivatives found them to be safe for beneficial soil bacteria like Bacillus mycoides and Bradyrhizobium japonicum. nih.gov In another study, a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides and their 1,2,4-triazole analogs were tested for antibacterial activity against Gram-positive bacteria. nih.gov The thiosemicarbazide (B42300) derivatives, particularly those with trifluoromethyl substitutions, were active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
Table 1: Antibacterial Activity of Pyrazole Analogs
| Compound/Analog Class | Bacterium | Activity Metric | Value |
|---|---|---|---|
| Imidazo-pyridine substituted pyrazole | Gram-negative strains | MBC | <1 μg/ml |
| Pyrazole-thiazole hybrids | S. aureus, K. planticola | IC50 | 11.8 μM |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles | X. oryzae pv. oryzae | EC50 | 7.40 μg/mL |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles | X. axonopodis pv. citri | EC50 | 5.44 μg/mL |
| Fluorobenzoylthiosemicarbazides | MRSA | MIC | 7.82-31.25 μg/mL |
Antifungal Efficacy
The antifungal potential of fluorinated pyrazole aldehydes and their derivatives has been a key area of research. A study assessing the antifungal activities of fluorinated 4,5-dihydro-1H-pyrazole derivatives against four phytopathogenic fungi revealed varying degrees of inhibition. nih.gov The most active compounds were a 2-chlorophenyl derivative, which showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against F. culmorum, and a 2,5-dimethoxyphenyl derivative, which resulted in 42.23% inhibition against S. sclerotiorum. nih.gov Molecular docking studies suggest that the antifungal activity may occur through the inhibition of proteinase K. nih.gov
In a different study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. nih.gov One of the compounds exhibited high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov
Furthermore, research on redox-active benzaldehydes has identified several analogs with potent antifungal activity. nih.gov Structure-activity analysis indicated that the presence of an ortho-hydroxyl group in the aromatic ring enhances antifungal efficacy. nih.gov These benzaldehydes are believed to exert their antifungal effect by disrupting cellular antioxidation. nih.gov
Table 2: Antifungal Activity of Pyrazole Analogs
| Compound/Analog Class | Fungus | Activity Metric | Value |
|---|---|---|---|
| 2-Chlorophenyl derivative of 4,5-dihydro-1H-pyrazole | Sclerotinia sclerotiorum | % Inhibition | 43.07% |
| 2-Chlorophenyl derivative of 4,5-dihydro-1H-pyrazole | F. culmorum | % Inhibition | 46.75% |
| 2,5-Dimethoxyphenyl derivative of 4,5-dihydro-1H-pyrazole | Sclerotinia sclerotiorum | % Inhibition | 42.23% |
| Pyrazole derivative | Aspergillus niger | MIC | 1 μg/mL |
Studies on Anticancer Properties
The cytotoxic effects of pyrazole-containing compounds against various cancer cell lines have been extensively studied, highlighting their potential as anticancer agents.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HCT-116, HeLa, MDA-MB-231, MCF-7, 4T1)
A study on azole compounds with a trifluorophenyl ring demonstrated their cytotoxic effects on MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines. medicinescience.orgresearchgate.net Similarly, a series of Naproxen-based heterocyclic derivatives, including a pyrazole-containing compound, were evaluated for their anticancer activity against the MDA-MB-231 human breast cancer cell line, with some derivatives showing notable antiproliferative effects with IC50 values of 11.81 and 11.08 μg/mL. researchgate.net
Another study reported that a naproxen-based 1,3,4-oxadiazole (B1194373) derivative exhibited significant potency against MCF-7 and HepG2 cancer cells, with an IC50 value of 1.62 μg/mL against HepG2 cells, which was equipotent to doxorubicin. researchgate.net The short-term cytotoxicity of a series of pyrazole compounds was also explored on CFPAC-1, PANC-1, MDA-MB-231, MCF-7, CaSki, and HeLa cancer cell lines. nih.gov One of the synthesized pyrazole compounds showed the most promising outcome against pancreatic (CFPAC-1) cancer with an IC50 value of 61.7 ± 4.9 μM, while another displayed moderate cytotoxicity against MCF-7 with an IC50 value of 81.48 ± 0.89 μM. nih.gov
Table 3: In Vitro Cytotoxicity of Pyrazole Analogs Against Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| Naproxen-pyrazole derivative (NA1) | MDA-MB-231 | IC50 | 11.81 μg/mL |
| Naproxen-pyrazole derivative (NA3) | MDA-MB-231 | IC50 | 11.08 μg/mL |
| Naproxen-1,3,4-oxadiazole derivative | HepG2 | IC50 | 1.62 μg/mL |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 | IC50 | 61.7 ± 4.9 μM |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | IC50 | 81.48 ± 0.89 μM |
Mechanisms of Antiproliferative Action
The mechanisms underlying the antiproliferative action of pyrazole derivatives are varied and target different molecular pathways. For some antibacterial pyrazole derivatives, in silico studies have predicted that they act as S. aureus DNA gyrase inhibitors. nih.gov In the context of antifungal activity, certain benzaldehyde analogs are thought to disrupt cellular antioxidation components of fungi, such as superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov
Regarding anticancer mechanisms, some naproxen (B1676952) hybrids are suggested to competitively inhibit tyrosine kinase by binding to the adenosine (B11128) triphosphate (ATP) binding site, thereby inhibiting EGFR kinase. researchgate.net Another pyrazole derivative, Celecoxib, is a known potent COX-2 inhibitor. nih.gov The anticancer effects of some compounds have been linked to the induction of apoptotic signaling pathways. researchgate.net
Evaluation of Anti-inflammatory Efficacy
Fluorinated pyrazole derivatives have been a focus of research for their anti-inflammatory properties. A study on new fluorinated pyrazole chalcones showed that they possess anti-inflammatory activity, which was assessed using the carrageenan paw edema model in rats. who.int The literature suggests that compounds containing a pyrazole moiety often exhibit excellent anti-inflammatory activities. who.int
In a separate investigation, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The monomethoxychalcone and its dihydropyrazole derivative demonstrated the highest anti-inflammatory activities. researchgate.net Docking studies were also performed to understand the binding of these active analogs into the active site of COX-2. researchgate.net
Another study synthesized a new series of pyrazole derivatives and screened them for anti-inflammatory activity. nih.gov One of the compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed better anti-inflammatory activity when compared to the standard drug Diclofenac sodium. nih.gov
Table 4: Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog Class | Assay Model | Activity |
|---|---|---|
| Fluorinated pyrazole chalcones | Carrageenan paw edema in rats | Possess anti-inflammatory activity |
| Monomethoxychalcone dihydropyrazole derivative | Not specified | Highest anti-inflammatory activity in its class |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Not specified | Better than Diclofenac sodium |
In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation)
Inflammation is a complex biological response to harmful stimuli, and protein denaturation is a well-documented cause of inflammation. The inhibition of protein denaturation is a common method for screening potential anti-inflammatory drugs in vitro. Several studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties by preventing the denaturation of proteins.
For instance, a study on substituted fluoro pyrazoles investigated their ability to inhibit bovine serum albumin (BSA) denaturation. rjpbcs.com The results showed that various analogs could inhibit BSA denaturation by 7-59% at a concentration of 0.20 mM. rjpbcs.com In another study, pyrazole analogs were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing better activity than the standard drug, Diclofenac sodium. nih.gov For example, at a concentration of 250 µg/ml, pyrazole analogs have shown high percentage inhibition of protein denaturation, with values reaching 83.24%, 86.44%, and 85.14% for specific compounds, comparable to the standard drug. researchgate.net The ability of these compounds to prevent protein denaturation suggests their potential as anti-inflammatory agents. asianjpr.comresearchgate.net
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Analogs (Protein Denaturation Assay)
| Compound/Analog | Concentration | % Inhibition of Protein Denaturation | Reference |
| Substituted Fluoro Pyrazoles (General) | 0.20 mM | 7-59% | rjpbcs.com |
| Pyrazole Analog 3a | 250 µg/ml | 83.24% | researchgate.net |
| Pyrazole Analog 4c | 250 µg/ml | 86.44% | researchgate.net |
| Pyrazole Analog 8c | 250 µg/ml | 85.14% | researchgate.net |
| Indomethacin (Standard) | 0.20 mM | 79% | rjpbcs.com |
| Diclofenac Sodium (Standard) | 250 µg/ml | Significant Inhibition | nih.govresearchgate.net |
Modulation of Inflammatory Pathways
Beyond general anti-inflammatory screening, research has delved into the specific molecular pathways modulated by pyrazole derivatives. A notable study on a pyrazole analog, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), which shares the 2-fluorophenyl-pyrazole core with the subject compound, has provided insights into its mechanism of action. nih.gov This research demonstrated that the compound's anti-inflammatory and vasorelaxant effects are mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and by modulating calcium channels. nih.gov The involvement of the NO/cGMP pathway is a significant finding, as this pathway is a key regulator of inflammatory processes and vascular tone. The ability of such compounds to influence this pathway points to a specific and targeted anti-inflammatory action. nih.gov
Other Relevant In Vitro Biological Activities
In addition to anti-inflammatory potential, pyrazole derivatives have been investigated for a range of other biological activities that contribute to their pharmacological profile. researchgate.net
Antioxidant Activity (e.g., DPPH, ABTS Radical Scavenging, Iron-Reducing Power)
Antioxidant activity is a crucial property for compounds intended to combat diseases associated with oxidative stress. ekb.eg The antioxidant potential of pyrazole analogs has been evaluated using various standard in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP). nih.govresearchgate.netresearchgate.net
In one study, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, were assessed for their antioxidant capacities. nih.gov Both compounds exhibited scavenging activity against DPPH and ABTS radicals. nih.gov Specifically, for the ABTS assay, compound Pyz-2 showed potent scavenging activity with a half-maximal scavenging concentration (SC50) value of 20.54 ± 0.87 µM, which was comparable to that of Ascorbic Acid (SC50 = 22.49 µM). nih.gov The ferric reducing power ability (FRAP) of Pyz-2 was also notable, with a half-maximal inhibitory concentration (IC50) value of 62.62 ± 0.49 µM, indicating a stronger reducing power than Ascorbic Acid (IC50 = 88.12 µM). nih.gov These results highlight that the pyrazole scaffold can be a foundation for developing potent antioxidant agents. mdpi.comnih.gov
Table 2: In Vitro Antioxidant Activity of Pyrazole Analogs
| Assay | Compound/Analog | IC50 / SC50 (µM) | Standard (Ascorbic Acid) IC50 / SC50 (µM) | Reference |
| DPPH Scavenging | Pyz-1 | 238.53 ± 1.12 | Not directly compared | nih.gov |
| Pyz-2 | 138.70 ± 1.45 | Not directly compared | nih.gov | |
| ABTS Scavenging | Pyz-1 | 79.77 ± 0.45 | 22.49 | nih.gov |
| Pyz-2 | 20.54 ± 0.87 | 22.49 | nih.gov | |
| Ferric Reducing (FRAP) | Pyz-1 | Not specified | 88.12 | nih.gov |
| Pyz-2 | 62.62 ± 0.49 | 88.12 | nih.gov | |
| H₂O₂ Scavenging | Pyz-1 | 31.49 ± 0.92 | 7.45 | nih.gov |
| Pyz-2 | 24.82 ± 1.23 | 7.45 | nih.gov |
Antidiabetic Activity
The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes mellitus. This is often achieved by inhibiting carbohydrate-digesting enzymes such as α-amylase and α-glucosidase. nih.gov Pyrazole derivatives have emerged as potential inhibitors of these enzymes. ekb.eg
In vitro studies have shown that certain pyrazole-based compounds can effectively inhibit both α-amylase and α-glucosidase. nih.gov For instance, the pyrazole derivatives Pyz-1 and Pyz-2 were evaluated against these enzymes, showing potent inhibition. nih.gov Pyz-1 exhibited IC50 values of 75.62 ± 0.56 µM for α-glucosidase and 119.3 ± 0.75 µM for α-amylase. Pyz-2 showed IC50 values of 95.85 ± 0.92 µM and 120.2 ± 0.68 µM for α-glucosidase and α-amylase, respectively. nih.gov These values are competitive with the standard antidiabetic drug Acarbose, which had IC50 values of 72.58 ± 0.68 µM for α-glucosidase and 115.6 ± 0.574 µM for α-amylase. nih.gov Similarly, other studies on pyrazole-based hybrids have reported significant α-glucosidase inhibitory activity, sometimes even stronger than the standard drug. nih.govsciencescholar.us
Table 3: In Vitro Antidiabetic Activity of Pyrazole Analogs (Enzyme Inhibition)
| Compound/Analog | α-Glucosidase Inhibition IC50 (µM) | α-Amylase Inhibition IC50 (µM) | Reference |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 | nih.gov |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 | nih.gov |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | nih.gov |
Future Directions and Emerging Research Avenues for 2 Fluoro 4 1h Pyrazol 1 Yl Benzaldehyde
Advanced Design Principles for Next-Generation Pyrazole-Benzaldehyde Hybrids
The design of next-generation therapeutics derived from 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde will be heavily influenced by the creation of hybrid molecules that combine its structural features with other pharmacologically active moieties. This approach aims to enhance efficacy, selectivity, and pharmacokinetic properties. A key strategy involves the synthesis of hybrids incorporating other heterocyclic systems, such as benzimidazole (B57391). nih.gov Research has shown that conjugating pyrazole-based structures with benzimidazole can lead to compounds with significant anti-inflammatory and anticancer activities. nih.gov For instance, the substitution pattern on the pyrazole (B372694) and associated phenyl rings can drastically alter the biological effect, with moieties like para-nitrophenyl (B135317) and para-fluorophenyl influencing anti-inflammatory and anticancer potency, respectively. nih.gov
Future design principles will systematically explore the structure-activity relationships (SAR) of these hybrids. By modifying the substituents on both the pyrazole and benzaldehyde (B42025) rings of the core molecule, researchers can fine-tune the electronic and steric properties to optimize interactions with biological targets. The creation of a library of derivatives with varied functional groups will be essential for mapping these relationships and identifying lead compounds with superior therapeutic profiles.
Exploration of Novel Biological Targets and Mechanisms of Action
The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer. mdpi.comnih.govnih.govias.ac.in While the initial focus may have been on known targets, future research will delve into novel biological pathways and mechanisms of action for derivatives of this compound. The inherent versatility of the pyrazole scaffold allows for its application against a broad spectrum of diseases, including those caused by bacteria, fungi, and viruses, as well as conditions like Alzheimer's disease and malaria. mdpi.comnih.gov
One promising area of exploration is the investigation of these compounds as inhibitors of enzymes crucial for pathogen survival or disease progression. For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism vital for cell division and a target for anticancer drugs. mdpi.com Furthermore, the potential for these compounds to act as antioxidants and inhibitors of enzymes like 15-Lipoxygenase is also an active area of research. nih.gov By employing advanced screening techniques and molecular docking studies, researchers can identify new protein targets and elucidate the specific molecular interactions that underpin the therapeutic effects of this compound derivatives.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of drugs based on the this compound scaffold. rjsocmed.comnih.govijsrst.com These computational tools can significantly shorten timelines and reduce the costs associated with bringing a new drug to market. rjsocmed.comijsrst.com AI algorithms can be employed in various stages of the drug discovery pipeline.
Development of Sustainable and Scalable Synthetic Routes
As promising drug candidates emerge, the development of sustainable and scalable synthetic routes becomes paramount. The pharmaceutical industry is increasingly focusing on "green chemistry" principles to minimize environmental impact and improve the efficiency of chemical processes. ias.ac.in For the synthesis of this compound and its derivatives, this translates to the development of methods that reduce waste, use less hazardous reagents, and are more energy-efficient.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling reactions between fluorinated benzaldehyde precursors and pyrazole derivatives. For example, a Vilsmeier-Haack reaction using DMF/POCl₃ under controlled temperatures (60–65°C) can introduce formyl groups to pyrazole-containing intermediates . Alternatively, NaH-mediated alkene aminooxygenation in THF with triethyl phosphite has been used for analogous benzaldehyde derivatives, requiring flash chromatography for purification . Optimization focuses on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling.
- Solvent and temperature : Polar aprotic solvents (THF, DMF) at 60–80°C to balance reactivity and side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the aldehyde .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between pyrazole and benzaldehyde moieties. SHELX programs are standard for refinement, though non-classical interactions (e.g., π–π stacking, C–H···π) require careful analysis .
- NMR spectroscopy : NMR identifies fluorine environments (δ ~-110 ppm for aromatic F), while NMR confirms aldehyde protons (δ ~9.8–10.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 205.06) .
Advanced: How can researchers address contradictions in reported biological activities of derivatives containing the this compound scaffold?
Answer:
Contradictions often arise from substituent effects or assay variability. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematic variation of pyrazole substituents (e.g., electron-withdrawing groups at position 3) to correlate with PDE10A inhibition (as in TAK-063) versus antimicrobial activity .
- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobials; IC₅₀ for enzyme inhibitors) to compare potency across studies .
- Computational docking : Molecular dynamics simulations to assess binding mode differences in PDE10A vs. bacterial targets .
Advanced: What computational approaches are recommended to predict the reactivity of the aldehyde group in further functionalization?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
- Transition state modeling : Simulates reaction pathways (e.g., aldol condensation) using software like Gaussian or ORCA.
- Solvent effects : COSMO-RS models to optimize solvent choice for reactions (e.g., DMF enhances aldehyde electrophilicity) .
Advanced: How can catalytic systems be tailored for efficient derivatization of this compound into heterocyclic analogs?
Answer:
- Cross-coupling : Pd(PPh₃)₄/CuI cocatalysts enable Sonogashira coupling with alkynes for propargylamine derivatives .
- Cyclocondensation : Use NH₄OAc in acetic acid to form imidazoles or triazoles via aldehyde-amine reactions .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Ru or Rh for enantioselective reductions of the aldehyde to alcohols .
Advanced: What crystallographic challenges arise in analyzing this compound derivatives, and how are they resolved?
Answer:
- Disorder in fluorine positions : Anisotropic refinement in SHELXL with restraints on F-atom displacement parameters .
- Weak intermolecular interactions : Hirshfeld surface analysis to quantify C–H···F and π–π contributions (e.g., centroid distances ~3.7 Å) .
- Twinned crystals : XDS or HKL-3000 for data integration; twin law refinement in PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
